molecular formula C15H13ClN2O4 B2901929 N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide CAS No. 478259-43-7

N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide

Cat. No. B2901929
CAS RN: 478259-43-7
M. Wt: 320.73
InChI Key: DUTPAMBASDFDAU-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide, also known as CMN-1, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. It belongs to the class of benzamides and has been shown to exhibit anti-cancer properties.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

The primary target of N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Biochemical Pathways

The affected pathways and their downstream effects are not explicitly mentioned in the available literature. The Ephrin type-B receptor 4 is known to be involved in numerous signaling pathways, influencing cell behavior. The compound’s interaction with this receptor could potentially affect these pathways .

properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-14-6-5-10(7-13(14)16)9-17-15(19)11-3-2-4-12(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTPAMBASDFDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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